molecular formula C13H14N2O B7857413 2,6,8-Trimethylquinoline-4-carboxamide

2,6,8-Trimethylquinoline-4-carboxamide

Cat. No.: B7857413
M. Wt: 214.26 g/mol
InChI Key: VITBLLYQEQPVBN-UHFFFAOYSA-N
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Description

2,6,8-Trimethylquinoline-4-carboxamide is a quinoline derivative with a molecular formula of C₁₃H₁₅NO. This compound is characterized by a quinoline core structure with methyl groups at positions 2, 6, and 8, and a carboxamide group at position 4. Quinoline derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,8-Trimethylquinoline-4-carboxamide typically involves the following steps:

  • Starting Material: The synthesis begins with quinoline or its derivatives as the starting material.

  • Methylation: The quinoline core is methylated at positions 2, 6, and 8 using methylating agents such as methyl iodide or dimethyl sulfate.

  • Carboxylation: The carboxamide group is introduced at position 4 through a carboxylation reaction, often using reagents like carbonyldiimidazole (CDI) or carbonyl chloride (phosgene).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is scaled up to meet commercial demands while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 2,6,8-Trimethylquinoline-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the quinoline core to quinone derivatives.

  • Reduction: Reduction reactions can reduce the quinoline core to hydroquinoline derivatives.

  • Substitution: Substitution reactions can replace hydrogen atoms on the quinoline ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2,6,8-Trimethylquinoline-4-carboxamide has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,6,8-Trimethylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • Quinoline

  • Isoquinoline

  • Quinone derivatives

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Properties

IUPAC Name

2,6,8-trimethylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-7-4-8(2)12-10(5-7)11(13(14)16)6-9(3)15-12/h4-6H,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITBLLYQEQPVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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